molecular formula C12H17NO4 B15325968 Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate

Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate

Cat. No.: B15325968
M. Wt: 239.27 g/mol
InChI Key: ILMPFVTZJSNUHY-NSHDSACASA-N
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Description

Methyl (S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate (CAS: 1213575-23-5) is a chiral amino ester derivative characterized by a 3,5-dimethoxyphenyl substituent. With a molecular weight of 239.27 g/mol and a purity of 98%, it has been utilized as a pharmaceutical intermediate . However, commercial availability of this compound is currently discontinued, limiting its direct pharmacological evaluation in recent studies.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO4/c1-15-9-4-8(5-10(6-9)16-2)11(13)7-12(14)17-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1

InChI Key

ILMPFVTZJSNUHY-NSHDSACASA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CC(=O)OC)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)OC)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and methyl acrylate.

    Formation of Intermediate: The first step involves the condensation of 3,5-dimethoxybenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide to form an intermediate compound.

    Reduction and Amination: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride, followed by amination with an appropriate amine source to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and other reactive species in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate is a chemical compound with the molecular formula C12H17NO4C_{12}H_{17}NO_4 and a molecular weight of 239.27 g/mol. It features an amino group, a methoxy-substituted phenyl ring, and a propanoate ester group. Due to its capacity to engage with various biological targets, this substance is mostly used in medicinal chemistry and biological research.

Key Reactions

The functional groups of methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate give it its reactivity. Key reactions include:

  • Serving as a versatile building block in organic synthesis.
  • Serving as a versatile building block in medicinal chemistry.

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate demonstrates substantial biological activity and has been investigated for its potential as an enzyme inhibitor and in modulating protein-ligand interactions. The presence of the amino group and methoxy substituents facilitates binding to specific molecular targets, which could lead to therapeutic applications in treating various diseases. Additionally, preliminary studies suggest that it may influence signaling pathways within cells, impacting cellular responses and processes.

Applications

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate has diverse applications across various fields:

  • Building Block in Organic Synthesis: It serves as a crucial building block for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and various organic compounds.
  • Pharmaceutical Development: It is used in synthesizing novel drugs targeting the central nervous system, allowing for the development of therapeutic agents that may offer improved efficacy and safety profiles compared to existing medications.
  • Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes involved in amino acid metabolism.
  • Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents for the treatment of neurological disorders.
  • Material Science: It is used in developing novel materials with specific electronic and optical properties.

Table 1: Comparison of Metabolic Effects

CompoundEffect on MetabolismPotential Applications
This compoundModulates amino acid metabolismMetabolic disorder treatments
Other Amino AcidsVaries widelyGeneral nutritional applications

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and methoxy-substituted phenyl ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s pharmacological and physicochemical properties can be contextualized through comparisons with structurally related derivatives. Below is a detailed analysis:

Substituent Variations on the Aromatic Ring

3,5-Dimethoxy vs. 3,4-Dimethoxy Substitution
  • Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride (CAS: 532986-43-9): This positional isomer replaces the 3,5-dimethoxy groups with 3,4-dimethoxy substituents. The altered substitution pattern likely impacts steric and electronic properties, influencing binding affinity to biological targets. For example, in thalidomide analogs (e.g., 4NO2PDPMe and 4APDPMe), 3,4-dimethoxy groups were critical for phosphodiesterase-4 (PDE-4) inhibitory activity and uterine relaxation in preclinical models .
Halogen-Substituted Derivatives
  • This compound is marketed as a high-purity API intermediate (≥97%) for pharmaceutical applications .
  • Methyl (S)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride (CAS: 2703746-08-9): Fluorine’s electronegativity and small atomic radius may improve metabolic stability and target selectivity compared to methoxy groups. Such derivatives are often explored in CNS drug development due to fluorine’s ability to modulate pharmacokinetics .

Functional Group Modifications

Thalidomide Analogs with Phthalimide Additions
  • 4NO2PDPMe and 4APDPMe: These analogs incorporate a phthalimide moiety and nitro (4NO2PDPMe) or amino (4APDPMe) substituents. In rat uterine studies, both compounds demonstrated potent inhibition of prostaglandin F2α-induced contractions, with 4APDPMe showing superior efficacy (IC₅₀ ~10 μM) due to its amino group enhancing PDE-4 binding .
Ester vs. Carboxylic Acid Derivatives
  • Methyl 3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate (Compound S3): This derivative replaces the amino group with a benzofuran ring, increasing molecular complexity. While its biological activity is unreported, the benzofuran moiety is associated with antioxidant and anti-inflammatory properties in other contexts .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Properties Reference
Methyl (S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate 3,5-dimethoxy 239.27 Discontinued; intermediate use
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride 3,4-dimethoxy 285.73 (HCl salt) PDE-4 inhibition (analog data)
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride 3,5-dichloro 284.57 High-purity API intermediate
4APDPMe 3,4-dimethoxy + phthalimido 384.37 Uterine relaxant (IC₅₀ ~10 μM)
Methyl (S)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride 3,5-difluoro 263.24 (estimated) Improved metabolic stability (hypothesized)

Research Implications

  • Substituent Position and Bioactivity : The 3,5- vs. 3,4-dimethoxy configuration significantly alters steric and electronic profiles, impacting target engagement (e.g., PDE-4 vs. COX inhibition).
  • Halogen Effects : Chlorine and fluorine substitutions enhance lipophilicity and stability but may reduce solubility, necessitating salt forms (e.g., hydrochloride) for pharmaceutical formulations .
  • Structural Complexity: Additions like phthalimide (4NO2PDPMe) or benzofuran (S3) introduce multifunctional activity but complicate synthesis and scalability .

Biological Activity

Methyl (S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate, a beta-amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chiral center that contributes to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Chemical Name : this compound
  • Molecular Formula : C12H17NO4
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 1213525-91-7

Structure

The compound features a propanoate backbone with an amino group and a substituted phenyl ring, which enhances its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In a study evaluating various derivatives of propanoate compounds, it was found that certain modifications led to enhanced inhibitory effects on cancer cell proliferation. The compound demonstrated promising results against several cancer cell lines, including HeLa and HCT-116 cells, with IC50 values indicating potent activity.

CompoundCell LineIC50 (µM)
This compoundHeLa0.69
This compoundHCT-11611

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

The proposed mechanism of action involves the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are often upregulated in cancerous cells. By inhibiting HDACs, the compound may induce cell cycle arrest and apoptosis in cancer cells.

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. Studies suggest that it may exert protective actions against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

  • Study on Antiproliferative Activity :
    • A series of derivatives were synthesized based on this compound.
    • The study reported that specific substitutions on the phenyl ring enhanced the antiproliferative effects against various cancer cell lines.
    • The structure-activity relationship (SAR) analysis highlighted the importance of the methoxy groups in increasing biological activity .
  • Neuroprotection in Animal Models :
    • Animal studies demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal damage in models of Alzheimer's disease.
    • These effects were attributed to the modulation of inflammatory pathways and antioxidant activity .

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